molecular formula C16H20N2 B1196032 Borrerine CAS No. 51076-19-8

Borrerine

Cat. No.: B1196032
CAS No.: 51076-19-8
M. Wt: 240.34 g/mol
InChI Key: RCNFEGDNDAQFRX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Borrerine is a naturally occurring isoprenylated methyltryptamine and a pivotal biosynthetic precursor in the acid-mediated dimerization to a class of bisindole alkaloids, including borreverine, isoborreverine, and the flinderoles . This compound is of significant interest in medicinal and organic chemistry for its role in the biomimetic synthesis of complex natural products with potent biological activity. Research into Borrerine and its dimeric derivatives primarily focuses on their antimalarial properties, as they demonstrate selective toxicity against Plasmodium falciparum , the parasite responsible for the most lethal form of malaria . The flinderoles, which can be synthesized from Borrerine, have been shown to target the hemoglobin metabolism of P. falciparum through a mechanism distinct from quinoline-based antimalarials like chloroquine, offering a potential pathway for addressing drug-resistant strains . Borrerine can be synthesized from tryptamine in a multi-step process, enabling the production of the natural product and various analogs for structure-activity relationship studies . The acid-catalyzed dimerization of Borrerine is a subject of ongoing research, with reaction outcomes, product distribution (leading to borreverine, isoborreverine, or flinderoles), and equilibration being influenced by factors such as acid strength, concentration, and solvent polarity . This makes it an invaluable tool for building predictive models of reaction trajectories and for exploring the stability of ionic intermediates . This product is intended for research purposes only by qualified laboratory personnel. It is not for diagnostic or therapeutic use, nor for human consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

51076-19-8

Molecular Formula

C16H20N2

Molecular Weight

240.34 g/mol

IUPAC Name

2-methyl-1-(2-methylprop-1-enyl)-1,3,4,9-tetrahydropyrido[3,4-b]indole

InChI

InChI=1S/C16H20N2/c1-11(2)10-15-16-13(8-9-18(15)3)12-6-4-5-7-14(12)17-16/h4-7,10,15,17H,8-9H2,1-3H3

InChI Key

RCNFEGDNDAQFRX-UHFFFAOYSA-N

SMILES

CC(=CC1C2=C(CCN1C)C3=CC=CC=C3N2)C

Canonical SMILES

CC(=CC1C2=C(CCN1C)C3=CC=CC=C3N2)C

Origin of Product

United States

Occurrence and Early Research on Borrerine

Natural Sources and Botanical Origin of Borrerine

Borrerine is a natural product primarily found in plants belonging to the genus Borreria (Rubiaceae family), which is also often included within the genus Spermacoce s.l. researchgate.netphcogrev.com. These genera are widespread in tropical and subtropical regions across America, Africa, Asia, and Europe. researchgate.netphcogrev.com Specifically, Borrerine has been identified in Borreria verticillata (L.) G. Mey. researchgate.netnih.gov. B. verticillata is a small perennial herb native to South and Central America that has spread to other parts of the world, including the Old World and the Southern United States. phcogrev.com

Initial Isolation and Structural Elucidation Methodologies of Borrerine

The initial isolation and structural characterization of borrerine involved a combination of techniques commonly used for natural products at the time. These methodologies aimed to separate the compound from the complex plant matrix and then determine its chemical structure.

Spectroscopic methods play a crucial role in the structural elucidation of organic compounds like borrerine. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) were likely employed during the initial characterization of borrerine. chemistry-chemists.comnih.govd-nb.inforesearchgate.net

NMR Spectroscopy: Provides information about the carbon-hydrogen framework and functional groups within the molecule by analyzing the magnetic properties of atomic nuclei. Both one-dimensional (¹H and ¹³C NMR) and two-dimensional NMR techniques are standard tools for determining the connectivity and spatial arrangement of atoms. d-nb.infonih.gov

IR Spectroscopy: Helps identify the presence of specific functional groups within the borrerine molecule by measuring the absorption of infrared radiation at different wavelengths.

Mass Spectrometry: Provides the molecular weight of borrerine and can offer insights into its fragmentation pattern, which assists in piecing together the structural fragments. nih.govresearchgate.netrsc.org High-resolution mass spectrometry can provide a more precise molecular formula. nih.gov

Chromatographic techniques are essential for isolating pure compounds from crude plant extracts. These methods separate components based on their differential partitioning between a stationary phase and a mobile phase. iipseries.orgijnrd.orgajprd.comrsc.org

Column Chromatography: A fundamental technique where the plant extract is passed through a column packed with a stationary phase (e.g., silica (B1680970) gel or alumina). Components of the mixture separate into bands as they move through the column at different rates, allowing for their collection in fractions. iipseries.orgajprd.com

Thin-Layer Chromatography (TLC): A simple and rapid technique often used for monitoring the separation process and checking the purity of fractions obtained from column chromatography. researchgate.netiipseries.orgajprd.com

High-Performance Liquid Chromatography (HPLC): A more advanced technique offering higher resolution and efficiency for separating complex mixtures. Preparative HPLC can be used to obtain larger quantities of purified compounds. researchgate.netiipseries.orgjstar-research.com

Spectroscopic Methodologies in Initial Characterization

Co-occurrence and Structural Relationship with Other Indole (B1671886) Alkaloids

Borrerine has been reported to co-occur with other indole alkaloids in Borreria verticillata. Notably, it is found alongside its apparent dimer, borreverine (B1220021), and also isoborreverine. nih.govcapes.gov.br Spermacoceine, a new bis-indole alkaloid, was also isolated from the aerial parts of Borreria verticillata along with borrerine, borreverine, and isoborreverine. capes.gov.br

The co-occurrence of borrerine with borreverine and isoborreverine suggests a close structural and potentially biosynthetic relationship. Borreverine and isoborreverine are bis-indole alkaloids that can be derived from the dimerization of borrerine. rsc.orgresearchgate.net This dimerization can occur through a non-enzymatic process, as suggested by experimental data and the lack of optical activity in both natural and synthetic dimers. rsc.org The proposed mechanism involves the protonation of borrerine, leading to open forms that undergo intermolecular cycloaddition to yield borreverine and isoborreverine. rsc.org

Indole alkaloids, in general, are a large and structurally diverse group of compounds characterized by the presence of an indole ring system, which consists of a benzene (B151609) ring fused to a pyrrole (B145914) ring. wikipedia.orgfrontiersin.org They are widely distributed in nature, particularly in plants from families such as Apocynaceae, Loganiaceae, Rubiaceae, and Nyssaceae. frontiersin.org The structural diversity among indole alkaloids arises from their hybrid biosynthetic origin, often involving tryptophan or tryptamine (B22526) and a monoterpene unit. wikipedia.orgfrontiersin.orgrsc.orgmdpi.com Borrerine, as a tetrahydro-β-carboline alkaloid, shares the fundamental indole core structure with many other alkaloids in this class. nih.gov The structural relationships between different indole alkaloids, including the dimerization of monomers like borrerine to form bis-indole alkaloids, highlight the complex biosynthetic pathways and chemical transformations that occur in plants. researchgate.netrsc.orgmdpi.com

Biosynthetic Pathways and Biogenetic Hypotheses of Borrerine

Proposed Biosynthetic Precursors to Borrerine (e.g., Tryptamine-Derived Pathways)

Current understanding and biomimetic synthetic routes strongly suggest that tryptamine (B22526) is a key biosynthetic precursor to borrerine. researchgate.netgoogle.comresearchgate.netthieme-connect.com Tryptamine is an indolamine derived from the essential amino acid tryptophan. wikipedia.org Chemical synthesis mimicking the proposed biosynthesis of borrerine from tryptamine has been achieved in a few steps. researchgate.netresearchgate.netthieme-connect.com One synthetic approach involves the reaction of tryptamine with an alkylating agent (such as 3-methyl 2-butenal) and an acylating agent (like methyl chloroformate) in the presence of a base (e.g., pyridine) to form a substituted piperidinyl-N-carbamate intermediate. google.com This intermediate is then reduced using a strong reducing agent (such as lithium aluminum hydride) to yield borrerine. google.com This chemical route provides a plausible model for the initial stages of borrerine biosynthesis in plants.

Enzymatic Steps and Biocatalytic Considerations in Borrerine Biosynthesis

While the specific enzymes involved in the in vivo biosynthesis of borrerine have not been fully elucidated, the proposed biosynthetic pathway from tryptamine involves several key chemical transformations that would typically be enzyme-catalyzed in a biological system. These steps likely include alkylation, acylation, and reduction reactions. google.com Biocatalysis, the use of enzymes to catalyze chemical reactions, is a relevant consideration in understanding how these transformations might occur in nature. researchgate.netrsc.org Enzymes such as oxidoreductases, transferases, and hydrolases are commonly involved in alkaloid biosynthesis. nih.gov For instance, enzymes from families like the berberine (B55584) bridge enzyme-like oxidases are known to catalyze complex modifications and cyclizations in natural product biosynthesis. nih.gov Although direct enzymatic studies on borrerine biosynthesis are limited in the provided context, research into the enzymatic steps of related indole (B1671886) alkaloids and the application of biocatalysis in their synthesis can offer insights into the potential biological machinery involved in borrerine production. researchgate.netrsc.orgvapourtec.comcam.ac.uk

Biogenetic Relationship to Dimeric Alkaloids (e.g., Borreverines, Flinderoles)

Borrerine serves as a crucial monomeric precursor for the formation of a class of dimeric indole alkaloids, including the borreverines and flinderoles. researchgate.netthieme-connect.comthieme-connect.com These dimeric structures are formed through the coupling of two borrerine units or closely related derivatives. researchgate.netthieme-connect.comthieme-connect.com The structural diversity observed in borreverines and flinderoles arises from different dimerization mechanisms and potential post-dimerization modifications. researchgate.netthieme-connect.com The shared biosynthetic origin from borrerine highlights its central role in the production of these more complex alkaloid structures found in Borreria and Flindersia species. researchgate.netthieme-connect.comthieme-connect.com

Mechanistic Studies of Borrerine Dimerization Processes

The dimerization of borrerine to yield dimeric alkaloids like borreverines and flinderoles is a key step in their biogenesis and has been investigated through biomimetic synthesis. researchgate.netthieme-connect.comacs.org Acid-promoted dimerization of borrerine has been shown to produce a mixture of these dimeric compounds. researchgate.netgoogle.comgoogle.com This acid-catalyzed process is thought to mirror the natural biosynthetic dimerization. researchgate.netresearchgate.netresearchgate.netacs.org Different acidic conditions can influence the regioselectivity of the dimerization, leading to the formation of different structural isomers, such as borreverine (B1220021)/isoborreverine and flinderole A/des-methylflinderole C. researchgate.netgoogle.comgoogle.com For example, treatment of borrerine with trifluoroacetic acid, hydrochloric acid, or acetic acid can yield various dimeric products. google.com Proposed mechanisms for this dimerization often involve intermediates generated from borrerine under acidic conditions, which then undergo coupling reactions. thieme-connect.com For the formation of flinderoles, a formal [2+3] cycloaddition has been proposed, potentially occurring through a stepwise mechanism initiated by nucleophilic attack. thieme-connect.com In contrast, the formation of borreverine/isoborreverine types may involve Diels-Alder-based dimerization reactions followed by further annulation or attack. rsc.org While some studies suggest nonenzymatic dimerization of borrerine could produce racemic compounds, reports of optical activity in natural flinderoles indicate that enzymatic control or other factors might influence the stereochemistry in vivo. researchgate.net

Role of Borrerine as a Central Biosynthetic Intermediate

Borrerine functions as a central intermediate in the biosynthesis of a family of dimeric indole alkaloids. nih.govfishersci.sefishersci.canih.gov Its formation from tryptamine precedes the dimerization events that lead to the structural diversity of borreverines and flinderoles. researchgate.netthieme-connect.comgoogle.comthieme-connect.com The ability of borrerine to undergo different dimerization pathways under varying conditions underscores its pivotal position as a branching point in the biosynthetic network, leading to distinct classes of dimeric alkaloids. researchgate.netthieme-connect.comgoogle.comgoogle.com The isolation of borrerine alongside its dimeric derivatives in plants further supports its role as a direct precursor. researchgate.netthieme-connect.com

Chemical Synthesis and Synthetic Methodologies of Borrerine

Total Synthesis Approaches to Borrerine

Total synthesis of borrerine involves constructing the complete molecular framework from simpler, readily available starting materials.

Conventional Multistep Synthetic Routes to Borrerine

Conventional total synthesis approaches to borrerine typically involve a sequence of multiple chemical reactions. One reported method for the total synthesis of borrerine (75) utilizes a versatile two-step synthetic method for preparing 2-substituted indoles. This approach was applied to the synthesis of borrerine. clockss.orgresearchgate.net Another route to borrerine involved the reaction of tryptamine (B22526) with an alkylating agent, an acylating agent, and a reducing agent. google.com

One specific conventional route to borrerine involved converting a compound (32) to another intermediate (5) in 86% yield by reaction with nitromethane (B149229) in the presence of ammonium (B1175870) acetate. clockss.org Subsequent reduction of intermediate 5 with sodium borohydride (B1222165) in methanol (B129727) afforded another compound (6) in 80% yield. clockss.org A reductive aminocyclization method was then applied to intermediate 5, yielding compound 7a in 50% yield. clockss.org Treatment of 7a with methyl chloroformate gave compound 7j in 85% yield, which was finally converted to borrerine (7z) in 70% yield by reduction with lithium aluminum hydride in anhydrous tetrahydrofuran. clockss.org

Another synthetic approach to borrerine utilized the Pictet-Spengler reaction. wvu.edu In this route, imine 102 was treated with trichloroethyl chloroformate in dichloromethane (B109758) in the presence of pyridine (B92270) to yield the β-carboline 103. wvu.edu Reduction of 103 with LiAlH4 in THF furnished borrerine. wvu.edu

Key Reactions and Strategic Bond Formations in Borrerine Synthesis

Several key reactions and strategic bond formations are central to the synthesis of borrerine and its derivatives.

Reductive Aminocyclization: Reductive aminocyclization is a crucial transformation in some synthetic routes to borrerine and related indole (B1671886) alkaloids. clockss.orgresearchgate.netresearchgate.net This method involves the formation of a cyclic amine through the reduction of an imine or iminium intermediate, often generated from a carbonyl compound and an amine. A reductive aminocyclization method was successfully applied in one of the reported total syntheses of borrerine. clockss.org This type of reaction has also been employed in the synthesis of other azacycloalkanes and natural products. researchgate.net

Macrocyclization: While borrerine itself is a monomer, the synthesis of its dimeric derivatives like borreverine (B1220021) and isoborreverine involves macrocyclization, the formation of a large ring structure. rsc.orgnih.govnih.govrsc.orgcore.ac.uk Although macrocyclization is not a step in the synthesis of the borrerine monomer, it is a key step in the formation of the dimeric alkaloids derived from borrerine. For example, macrocyclization has been a key feature in the total synthesis of other natural products like borrelidin (B54535), utilizing reactions such as the samarium(II) iodide-mediated intramolecular Reformatsky-type reaction. nih.govnih.gov Various strategies exist for macrocyclization in diversity-oriented synthesis, including azide-alkyne cycloaddition (AAC) and ring-closing metathesis (RCM). core.ac.uk

Reformatsky-Type Reactions: Reformatsky-type reactions, which involve the reaction of an α-halo ester with a carbonyl compound in the presence of a metal like zinc, have been utilized in the synthesis of complex molecules. nih.govnih.gov In the context of borrerine-derived alkaloids, a stereoselective Reformatsky-type reaction was employed in the synthesis of key segments for the total synthesis of borrelidin, a natural product whose synthesis also involves macrocyclization. nih.gov

Biomimetic Synthesis Strategies for Borrerine and its Derivatives

Biomimetic synthesis aims to replicate proposed biosynthetic pathways in the laboratory. This approach has been particularly successful in the synthesis of borrerine-derived alkaloids. acs.orgresearchgate.netnih.govcam.ac.ukacs.orgresearchgate.netresearchgate.netscispace.comrsc.orguh.eduvapourtec.comresearchgate.net

Acid-Promoted Dimerization Mimicry in Borrerine Chemistry

A key step in the biomimetic synthesis of borrerine-derived dimeric alkaloids is the acid-promoted dimerization of borrerine. acs.orgnih.govacs.orgresearchgate.netrsc.org This reaction is thought to mirror the natural biosynthetic process. acs.orgnih.govresearchgate.net Treatment of borrerine with acid, such as trifluoroacetic acid, hydrochloric acid, or acetic acid, leads to the formation of dimeric alkaloids like flinderole A, des-methylflinderole C, isoborreverine, and borreverine. google.comacs.orgnih.govacs.orgresearchgate.netrsc.org For instance, reacting borrerine with trifluoroacetic acid in benzene (B151609) at 65°C for 40 minutes resulted in the consumption of borrerine and the appearance of two product spots. google.com Treating borrerine with trifluoroacetic acid at 65°C was reported to produce a 50:50 mixture of isoborreverine and borreverine in 80% yield. acs.org Longer reaction times can lead to a change in the ratio of products. rsc.org The lack of optical activity in both natural and synthetic dimers suggests a non-enzymatic dimerization of borrerine. rsc.org

The proposed mechanism for the acid-promoted dimerization of borrerine involves protonation of borrerine, which gives rise to open forms. rsc.org These intermediates then undergo intermolecular cycloaddition to yield borreverine and isoborreverine via cis-trans isomeric intermediates. rsc.org

Flow Chemistry Applications in Biomimetic Synthesis of Borrerine-Derived Alkaloids

Flow chemistry, which involves conducting chemical reactions in a continuous stream rather than in batches, has been applied to facilitate the biomimetic synthesis of borrerine-derived alkaloids. researchgate.netscispace.comvapourtec.comresearchgate.netresearchgate.netscielo.brcam.ac.uk This approach offers potential advantages in terms of reaction control, safety, and scalability. scispace.comscielo.br

Flow chemistry methods have been used to prepare complex architectures derived from borrerine in a single step using biomimetic principles. researchgate.netvapourtec.comresearchgate.netresearchgate.netcam.ac.uk For example, a flow procedure has been reported for the preparation of antimalarial borrerine derivatives, such as isoborreverine, using a biomimetic approach. researchgate.netscielo.br In one study, isoborreverine was synthesized in a single step in a flow regime using a column packed with polymer-supported boron trifluoride, which catalyzes the ring-opening reaction of borrerine. researchgate.netscielo.br This process generates a diene intermediate that rapidly undergoes a Diels-Alder reaction to afford isoborreverine. scielo.br The ability to rapidly change temperature and flow rates in flow chemistry was found to be essential for fast optimization of the reaction conditions for this biomimetic synthesis. scielo.br Flow chemistry can facilitate the scale-up of intermediates and reduce the number of individual purification steps, allowing for the integration of several steps. scielo.br

Synthesis of Borrerine Analogues and Structural Derivatives

The synthesis of borrerine analogues and structural derivatives is important for exploring their chemical space and potential biological activities. google.comrsc.orgnih.govresearchgate.netscispace.comuh.eduresearchgate.netgoogle.commdpi.combeilstein-journals.orgmdpi.com Analogues and derivatives of borrerine-derived alkaloids have shown promising antimalarial activity. researchgate.netcam.ac.uk

Analogues and derivatives of Flindersia alkaloids, including those derived from borrerine, can be synthesized by derivatizing the starting materials such as tryptamine, the alkylating agent, or the acylating agent used in the synthesis of borrerine. google.com A chemical synthetic method for producing an analog compound of a naturally occurring Flindersia alkaloid involves synthesizing a derivative of borrerine from a tryptamine derivative and subsequently dimerizing the synthesized borrerine derivative in the presence of an acid. google.com

Biomimetic approaches, including those utilizing flow chemistry, can also be applied to the synthesis of borrerine-derived alkaloids and their analogues. nih.govresearchgate.netscispace.comuh.eduresearchgate.net This allows for access to a range of related bis-indole compounds. cam.ac.uk

Research has also focused on the synthesis of analogues of other natural products, such as truncated borrelidin analogues, which involves strategies like cross metathesis and olefination. rsc.org While not directly related to borrerine synthesis, this highlights the diverse methodologies used in creating natural product analogues.

The synthesis of various structural derivatives of other compound classes, such as phosphine-borane derivatives and berberine (B55584) derivatives, further illustrates the strategies employed in generating chemical diversity for biological evaluation. mdpi.combeilstein-journals.orgmdpi.com These examples involve reactions like reductive P-B bond formation, Chan-Evans-Lam coupling, and functional group modifications. mdpi.combeilstein-journals.org

Methodologies for Borrerine Structural Modification and Derivatization

Structural modification and derivatization of borrerine are explored to generate a library of related compounds, particularly for investigating structure-activity relationships. Analog and derivative compounds of Flindersia alkaloids, which are derived from borrerine, can be produced by derivatizing the starting materials used in borrerine synthesis, such as tryptamine, the alkylating agent, or the acylating agent. google.com

One approach involves synthesizing a derivative of borrerine from a tryptamine derivative and subsequently dimerizing the synthesized borrerine derivative in the presence of an acid to yield the synthetic analog compound. google.com This method allows for the incorporation of substituents from the tryptamine derivative on the phenyl ring or α-substituents from a 3-methyl-2-butenal (B57294) derivative or N-substituents on the piperidinyl ring of the borrerine derivative. google.com

Chemical modifications can be incorporated at specific positions, highlighting the impact of these modifications on the resulting dimeric alkaloids. google.com Heterodimerization of borrerine derivatives can lead to diverse alkaloid structures. google.com This approach, especially when utilizing a variety of aldehydes and acid chlorides, further increases library diversity, allowing for controlled functionalization at different positions. google.com

Studies have aimed to determine the atomic groups, or pharmacophores, essential for the desired biological effects of borreverine and flinderole carbon skeleton archetypes by using compound libraries produced from modified starting materials. google.com

Flow chemistry techniques have also been applied to facilitate the biomimetic syntheses of borrerine-derived alkaloids. publish.csiro.auvapourtec.com This indicates that biomimetic principles can be utilized in flow to prepare complex architectures in a single step. publish.csiro.au

Exploration of Synthetic Accessibility to Diverse Borrerine Scaffolds

The synthetic accessibility to diverse borrerine scaffolds is primarily explored through its synthesis from simpler precursors, notably tryptamine. A common synthetic route involves synthesizing borrerine from tryptamine in the presence of an alkylating agent, an acylating agent, and a reducing agent. google.com This process typically proceeds via an intermediate pyridinyl carbamate, which is subsequently reduced to yield borrerine. google.com

Borrerine then serves as a key intermediate for the synthesis of dimeric alkaloids through acid-promoted dimerization. nih.govacs.orgacs.orgrsc.orgacs.orgacs.org This dimerization can yield various compounds depending on the conditions, including borreverine and isoborreverine. acs.orgrsc.org Biomimetic strategies have successfully synthesized Flindersia alkaloids, such as flinderoles A, B, and C, desmethylflinderole C, isoborreverine, and dimethylisoborreverine, in a few steps from tryptamine, with the acid-promoted dimerization of borrerine being a key step thought to mirror the biosynthetic pathway. nih.govacs.orgacs.org

Different synthetic approaches to borrerine and related β-carbolines have been developed. One method involves the intramolecular nucleophilic substitution of a primary amine, obtained from nitro reduction, with a group preinstalled at the C2 position of the indole ring. sci-hub.se This has been illustrated for the synthesis of borrerine, starting from 2-bromo-3-formylindole. sci-hub.se Sequential reactions including Stille coupling, nitroaldol-reduction, and cyclization can lead to tetrahydrocarboline intermediates, which can then be selectively N-methylated to afford borrerine. sci-hub.se

Research also focuses on simplifying synthetic methodologies to access related scaffolds, such as the pyrrolo[1,2-a]indole framework, which shares some structural features with borrerine-derived compounds. acs.org While not directly a borrerine scaffold, advancements in synthesizing such related indole-based structures contribute to the broader understanding of synthetic strategies applicable to this class of compounds.

The development of efficient synthetic routes to borrerine and its derivatives is crucial for accessing a range of related alkaloids and exploring their chemical space. synthiaonline.com

Investigation of Borrerine S Biological Activities and Mechanistic Insights

Cellular and Biochemical Mechanism-of-Action Studies of Borrerine

Investigations into the precise cellular and biochemical mechanisms of action of Borrerine are an active area of research. While comprehensive details on Borrerine's direct molecular targets and interactions are still being elucidated, studies on related alkaloids and the biological activities observed for Borrerine provide some initial indications.

Target Identification and Interaction Analysis for Borrerine

Direct identification of specific cellular targets for Borrerine has not been extensively documented in the available research. However, related indole (B1671886) alkaloids, including dimerization products derived from Borrerine such as borreverine (B1220021) and isoborreverine, have shown antimalarial activity. The mechanism of action for these related compounds is suggested to involve targeting the digestive vacuole of Plasmodium falciparum parasites and inhibiting hemozoin formation. researchgate.net Despite this, the exact mechanism for these derivatives remains unknown. researchgate.netgoogle.com This suggests that Borrerine or its metabolites/derivatives might interact with components of the parasite's hemoglobin metabolism pathway, although the specific targets for Borrerine itself require further investigation.

Biochemical Pathways Modulated by Borrerine

Specific biochemical pathways directly modulated by Borrerine have not been clearly defined in the examined literature. Research on natural products and alkaloids, in general, indicates that these compounds can influence a variety of biochemical processes, including those related to DNA synthesis, protein synthesis, and membrane integrity, depending on their structure. mdpi.commdpi.com Given Borrerine's reported biological activities, it is plausible that it interacts with biochemical pathways relevant to antimicrobial or antitumor effects, but detailed studies confirming these modulations for Borrerine are limited.

Exploratory Pharmacological Research of Borrerine (Mechanism-Focused)

Exploratory pharmacological research has begun to investigate the effects of Borrerine, particularly through in vitro studies, to understand its potential biological activities and gain insights into its mechanisms.

In vitro Activity Profiling and Mechanistic Assays

In vitro studies have demonstrated that Borrerine possesses antimicrobial activity. Borrerine at a concentration of 50 µg/mL inhibited the growth of Staphylococcus aureus, and at 6 µg/mL, it restrained Vibrio cholerae. mdpi.com While Borrerine is reported to show weaker antimicrobial activity compared to some other compounds, it exhibits comparable antitumor effects to Borreline.

Mechanistic assays specifically detailing how Borrerine exerts these in vitro effects are not widely reported. However, in vitro bioassays are crucial tools for investigating the biological mechanisms and evaluating compound activity. nih.govnih.gov These assays can include assessments of cellular processes such as cell proliferation, cytotoxicity, apoptosis, and the modulation of specific signaling pathways. nih.govmdpi.com The observed antimicrobial and potential antitumor activities of Borrerine suggest that it may interfere with essential cellular processes in target organisms, but the precise nature of these interactions requires further in vitro mechanistic investigations.

Investigation into Specific Biological Pathways Affected by Borrerine

While the plant sources of Borrerine are traditionally used for various ailments, suggesting a range of potential biological effects, specific biological pathways affected by Borrerine have not been definitively established through targeted research. Studies on other alkaloids have revealed interactions with pathways such as DNA synthesis, topoisomerases, and cytoplasmic membranes. mdpi.commdpi.com The dimerization products of Borrerine, borreverine and isoborreverine, are thought to affect the digestive vacuole of P. falciparum, which is involved in hemoglobin metabolism. researchgate.net This suggests a potential link to metabolic pathways within the parasite for Borrerine derivatives, but direct evidence for Borrerine's impact on specific biological pathways is still needed.

Structure-Activity Relationship (SAR) Studies of Borrerine

Structure-Activity Relationship (SAR) studies aim to correlate the chemical structure of a molecule with its biological activity. cas.orgnih.gov Limited SAR information is available specifically for Borrerine. One study indicated that (±)-Borrerine was active, while (±)-desmethylborrerine was inactive. researchgate.net This finding suggests that the N-methyl group at the 9-position (based on the tetrahydro-β-carboline core numbering) may be important for the observed activity in the context of that specific study.

Impact of Borrerine Structural Modifications on Mechanistic Activity

Borrerine (C₁₆H₂₀N₂) is a monomeric indole alkaloid. researchgate.net Research indicates that structural modifications, particularly dimerization, significantly influence the biological activities observed in compounds derived from Borreria verticillata. Borrerine is known to undergo acid-catalyzed dimerization, yielding bis-indole alkaloids such as borreverine and isoborreverine. lpu.in These dimers are structural isomers and are also found naturally alongside borrerine in the plant. lpu.in

Borrerine itself has demonstrated antimicrobial activity against various microorganisms, including Staphylococcus aureus and Vibrio cholerae. scitoys.comresearchgate.net It has also shown antiamoebic properties. biotechnologia-journal.org

Notably, borrerine-derived alkaloids, including the dimeric forms like borreverines and flinderoles (another class of bis-indole alkaloids postulated to arise from borrerine dimerization), have exhibited significant antimalarial activity. metabolomicsworkbench.org This activity is particularly relevant against chloroquine-resistant strains of Plasmodium falciparum, highlighting the potential of these compounds in combating drug-resistant malaria. metabolomicsworkbench.org

While specific detailed comparative SAR data systematically outlining the impact of various functional group modifications on Borrerine's activity were not extensively available in the search results, the distinct biological profiles of the monomeric borrerine and its dimeric counterparts (borreverines, flinderoles) strongly suggest that the dimerization process represents a key structural modification with a profound impact on the mechanistic activity, particularly enhancing antimalarial efficacy. A patent also mentions the determination of SAR for borrerine derivatives and analogs, focusing on antimalarial effects and utilizing the carbon skeletons of borreverine and flinderole as frameworks for analysis. This further supports the importance of these dimeric structures in the observed antimalarial activity.

The study of SAR in natural products like borrerine and its derivatives often involves isolating and testing related compounds or synthesizing analogs to understand which parts of the molecule are essential for a particular activity. The presence of monomeric borrerine and its dimers with differing biological activities in the same plant provides a natural basis for SAR investigation.

Computational Approaches to Borrerine SAR Analysis (e.g., AI/ML in SAR)

Computational approaches play an increasingly vital role in modern drug discovery and SAR analysis, offering methods to predict activity, understand molecular interactions, and guide the synthesis of new compounds. These methods can include molecular docking, quantitative structure-activity relationship (QSAR) modeling, and the application of artificial intelligence (AI) and machine learning (ML) techniques.

Computational methods for SAR analysis can involve structure-based approaches, such as analyzing the interactions between a compound and its biological target (e.g., a protein), or ligand-based approaches, which focus on the properties of the compounds themselves to build predictive models. AI and ML, in particular, can be employed to analyze large datasets of chemical structures and biological activities to identify complex patterns and predict the activity of new or modified compounds.

While computational approaches and AI/ML are valuable tools in the general field of SAR analysis and drug discovery, specific published research detailing the application of these methods directly to the SAR analysis of Borrerine or its various derivatives was not prominently found in the consulted literature. Research on related bis-indole alkaloids, such as computational studies involving flinderoles against specific targets like viral RNA polymerase, illustrates the potential for applying these techniques to borrerine-derived structures. lpu.in However, comprehensive computational SAR studies specifically focused on elucidating the mechanistic basis of Borrerine's diverse activities through techniques like QSAR or AI/ML-driven analysis of a wide range of Borrerine analogs were not identified in the search results.

The application of computational methods, including AI and ML, could significantly accelerate the understanding of Borrerine's SAR. These techniques could potentially be used to:

Predict the activity of hypothetical Borrerine derivatives before synthesis.

Identify key structural features responsible for specific biological activities (e.g., antimicrobial vs. antimalarial).

Model the interactions of Borrerine and its derivatives with potential biological targets.

Optimize the structure of Borrerine to enhance desired activities and potentially reduce unwanted effects.

The absence of detailed published computational SAR studies specifically on Borrerine in the current search results suggests an area ripe for future research, where these powerful analytical tools could be applied to further unlock the therapeutic potential of this interesting natural product and its derivatives.

Advanced Analytical Techniques in Borrerine Research

Chromatographic-Spectroscopic Coupling for Borrerine Analysis

The analysis of complex mixtures containing borrerine often relies on the hyphenation of chromatographic separation techniques with spectroscopic detection methods. This coupling allows for both the separation of borrerine from other compounds and its subsequent identification and quantification based on its spectral properties.

Chromatography, in its various forms such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), serves as a powerful tool for separating components within a mixture based on their differential affinities for a stationary phase and a mobile phase. nih.govijpsjournal.comkhanacademy.org The separated components then enter a detector, often a spectrometer, for analysis.

Coupling chromatography with techniques like Mass Spectrometry (MS) is particularly valuable in borrerine research. LC-MS/MS analysis has been employed in the identification of borrerine in complex biological samples, such as fungal extracts. biorxiv.orgbiorxiv.org This technique utilizes liquid chromatography to separate the compounds, followed by mass spectrometry to measure the mass-to-charge ratio of the eluting molecules and their fragments. The fragmentation patterns obtained through tandem mass spectrometry (MS/MS) provide crucial structural information, enabling the confirmation of borrerine's identity by comparing experimental data to databases or authentic standards. biorxiv.org

While the provided search results mention GC analysis in the context of reagent purity for tetramethyltin, a compound used in synthesis that could potentially be related to borrerine synthesis routes, specific examples of GC-MS coupling directly applied to borrerine analysis were not prominently detailed. researchgate.net However, GC-MS is a standard technique for the analysis of volatile and semi-volatile organic compounds and could potentially be applied to borrerine or its derivatives depending on their volatility. bham.ac.ukijnrd.org

HPLC coupled with UV detection is another common chromatographic-spectroscopic technique. UV-Vis spectroscopy can provide information about the chromophores present in the borrerine molecule, aiding in its identification and quantification, particularly if the molecule absorbs in the UV-Vis region. rsc.org

Spectroscopic Characterization Methods in Borrerine Synthetic and Biosynthetic Research

Spectroscopic methods play a pivotal role in the structural characterization of borrerine and related compounds during synthetic and biosynthetic investigations. These techniques provide detailed information about the molecular structure, functional groups, and connectivity of atoms.

Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H NMR and ¹³C NMR, is indispensable for determining the complete structure of borrerine. rsc.orggoogle.comresearchgate.net By analyzing the chemical shifts, splitting patterns, and integration of signals in ¹H NMR spectra, researchers can deduce the types and connectivity of hydrogen atoms in the molecule. rsc.org Similarly, ¹³C NMR provides information about the carbon skeleton. rsc.org Two-dimensional NMR techniques, such as ¹H-¹H COSY, NOESY, HMBC, and HMQC, are frequently used to establish correlations between protons and carbons, confirming the structural assignments. researchgate.netcjnmcpu.com NMR spectroscopy has been used extensively in the structural elucidation of borrerine and its dimers, borreverine (B1220021) and isoborreverine. rsc.orgresearchgate.netcapes.gov.br

Mass Spectrometry (MS) is another critical spectroscopic technique for characterizing borrerine. High-resolution mass spectrometry (HRMS), such as High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS), provides accurate molecular weight information, which is essential for determining the elemental composition of the compound. researchgate.net The fragmentation patterns observed in MS can also provide insights into the substructures present in the molecule. rsc.org MALDI-TOF MS has been explored for the rapid detection of related Borrelia species components, suggesting potential applications in analyzing compounds from biological sources that might also contain borrerine. nih.govnih.gov

Infrared (IR) spectroscopy provides information about the functional groups present in borrerine by analyzing the vibrational modes of the molecule. rsc.orgresearchgate.net Characteristic absorption bands in the IR spectrum can indicate the presence of groups such as N-H, C=C, and aromatic rings, which are relevant to the structure of borrerine, an indole (B1671886) alkaloid. rsc.org

UV-Vis spectroscopy is used to study the electronic transitions within the borrerine molecule, providing information about conjugated systems and aromatic rings. rsc.orgresearchgate.net The UV-Vis spectrum can be used for identification and also for quantitative analysis based on the Beer-Lambert law. rsc.org

Computational methods, often used in conjunction with spectroscopic data, aid in the structural elucidation and conformational analysis of borrerine and its derivatives. researchgate.netresearchgate.net Density Functional Theory (DFT) calculations can predict spectroscopic parameters, such as NMR chemical shifts and vibrational frequencies, which can be compared to experimental data to confirm proposed structures. cjnmcpu.comresearchgate.net

Future Directions and Emerging Research Avenues for Borrerine

Untapped Biosynthetic Potential and Pathway Elucidation for Borrerine

The elucidation of biosynthetic pathways is crucial for understanding how natural products like Borrerine are produced in organisms. While Borrerine is known to be derived from plants, the specific enzymatic steps and genetic machinery involved in its biosynthesis have not been fully elucidated. aalto.fi Research suggests that flindersial alkaloids, structurally related to Borrerine, may share a common biosynthetic origin, potentially involving the dimerization of Borrerine or similar indole (B1671886) precursors. researchgate.net

Understanding the biosynthetic pathway could unlock the potential for engineered biosynthesis, allowing for the production of Borrerine and its analogs in heterologous hosts such as bacteria or yeast. frontiersin.orgnih.gov This approach offers a potentially sustainable and efficient alternative to extraction from natural sources, which can be limited by factors such as plant growth rate, resource scarcity, and low natural abundance. frontiersin.org Techniques such as genome mining, transcriptomics, and metabonomics are being employed to identify the genes encoding key enzymes in biosynthetic pathways of natural products. frontiersin.orgnih.govresearchgate.net Future research in this area for Borrerine will likely involve applying these techniques to Borreria species or other relevant organisms to identify and characterize the enzymes responsible for its formation.

Advancements in Stereoselective and Sustainable Synthesis of Borrerine

The complex structure of Borrerine, particularly the presence of multiple stereocenters, makes its chemical synthesis challenging. Developing stereoselective and sustainable synthetic routes is a significant area for future research. Stereoselective synthesis aims to produce a specific stereoisomer of a compound, which is often crucial for its biological activity. orgsyn.orgnih.gov Sustainable synthesis focuses on minimizing environmental impact through the use of efficient reactions, renewable resources, and less hazardous reagents.

Current synthetic approaches to Borrerine and related alkaloids have explored biomimetic strategies, leveraging insights into their proposed biosynthesis. cam.ac.ukresearchgate.net For instance, some syntheses of flinderoles and borreverines have utilized acid-catalyzed dimerization of indole derivatives, mimicking a potential biosynthetic step. researchgate.net Flow chemistry platforms are also being investigated for the synthesis of Borrerine-derived alkaloids, offering potential advantages in terms of efficiency and control. cam.ac.ukresearchgate.net

Future advancements in this area could involve the development of novel catalytic methods that enable highly stereoselective construction of the Borrerine core and its substituents. Research into asymmetric catalysis and the use of sustainable reagents and conditions will be critical. chemrxiv.orgchemrxiv.org The goal is to develop synthetic routes that are not only efficient and stereoselective but also environmentally friendly, providing reliable access to Borrerine and its analogs for further study.

Mechanistic Deconvolution of Novel Biological Activities of Borrerine

Borrerine and its derivatives have shown promising biological activities, notably antimalarial effects. cam.ac.ukresearchgate.net While some activities have been reported, the precise molecular mechanisms underlying these effects are often not fully understood. Future research needs to focus on the mechanistic deconvolution of Borrerine's biological activities.

This involves identifying the specific cellular targets that Borrerine interacts with and understanding the downstream effects of these interactions. Techniques such as target identification assays, protein binding studies, and cell-based experiments will be crucial. For example, research into other alkaloids has shown diverse mechanisms of action, including interaction with DNA and inhibition of enzymes like topoisomerases. mdpi.com Investigating whether Borrerine exerts its effects through similar or novel mechanisms is an important research direction.

Furthermore, exploring other potential biological activities of Borrerine beyond its reported antimicrobial effects is warranted. researchgate.net High-throughput screening and phenotypic assays could reveal new therapeutic potential. Understanding the structure-activity relationships of Borrerine and its analogs will also be key in developing more potent and selective compounds.

Computational Design and Discovery of Borrerine-Inspired Scaffolds

Computational approaches are becoming increasingly valuable in the discovery and design of new molecules with desired properties. mdpi.comsintef.nopaacademy.com For Borrerine, computational methods can be applied to design and discover novel compounds based on the Borrerine scaffold. mdpi.comberkeley.edu

Techniques such as molecular docking, quantitative structure-activity relationship (QSAR) modeling, and de novo design algorithms can be used to predict the binding affinity of Borrerine analogs to potential biological targets and to design new molecules with improved activity or desired properties. mdpi.com Computational simulations can also provide insights into the conformational flexibility and electronic properties of Borrerine, aiding in the rational design of derivatives.

Future research in this area will involve leveraging advanced computational tools and large chemical databases to identify or design Borrerine-inspired scaffolds with enhanced biological activity, improved pharmacokinetic properties, or reduced toxicity. This in silico approach can significantly accelerate the discovery process and guide the synthesis of promising new compounds.

Compound Names and PubChem CIDs

Compound NamePubChem CID
Borrerine182658
Tryptamine (B22526)1149
Borreverine (B1220021)64643943
Flinderole ANot readily available in search results
Flinderole BNot readily available in search results
Flinderole CNot readily available in search results
IsoborreverineNot readily available in search results
Desmethylflinderole CNot readily available in search results
DimethylisoborreverineNot readily available in search results
Chloroquine2759

Interactive Data Tables

Based on the search results, detailed quantitative data suitable for interactive tables within the scope of the requested sections (future directions) is limited. However, we can present some qualitative or semi-quantitative information found:

Table 1: Reported Activities and Related Compounds

Compound NameReported Activity/AssociationSource Organism/Context
BorrerineAntimicrobial activity researchgate.netBorreria verticillata researchgate.net
Borrerine-derived alkaloids (Borreverines, Flinderoles)Antimalarial activity (against Plasmodium falciparum, including resistant strains) cam.ac.ukresearchgate.netFlindersia species cam.ac.uk
IsoborreverineFormed from Borrerine under specific conditions cam.ac.ukSynthesis cam.ac.uk

Table 2: Stereoselectivity in Related Synthesis (Example)

While specific stereoselectivity data for Borrerine synthesis was not found within the search results for the requested sections, related research on stereoselective synthesis of cyclic ethers (relevant structural motifs) provides examples of reported selectivity.

Reaction TypeProduct ClassStereoselectivity (Example)Reference
Reductive cycloetherificationcis-2,5- and cis-2,6-disubstituted THFs and THPsup to >20:1 dr chemrxiv.orgchemrxiv.org
Palladium-catalyzed reaction of alkynylborates with aryl halides(E)-(trisubstituted alkenyl)borinic estersHigh E/Z stereoselectivity nih.gov

Q & A

Q. How can the molecular structure of Borrerine be accurately characterized using spectroscopic methods?

To characterize Borrerine, employ a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, 2D-COSY), high-resolution mass spectrometry (HRMS), and infrared (IR) spectroscopy. Ensure full assignment of proton and carbon signals, cross-validate with literature data, and confirm purity via chromatographic methods (e.g., HPLC). Experimental protocols must detail instrument parameters, sample preparation, and calibration standards to ensure reproducibility .

Q. What are the standard protocols for synthesizing Borrerine in laboratory settings?

Synthesis should follow optimized reaction conditions (e.g., solvent, temperature, catalysts) with step-by-step documentation. Include stoichiometric ratios, purification techniques (e.g., column chromatography, recrystallization), and yield calculations. For reproducibility, provide explicit procedural details, such as inert atmosphere requirements or reaction monitoring (TLC/GC-MS). Limit main-text protocols to critical steps; extensive data should be in supplementary materials .

Q. What analytical techniques are essential for assessing the purity of isolated Borrerine compounds?

Use melting-point analysis, HPLC with UV/vis detection, and elemental analysis. Compare observed values to literature benchmarks. For novel derivatives, include chiral resolution methods (e.g., chiral HPLC or optical rotation measurements) to confirm enantiomeric purity .

Advanced Research Questions

Q. How should researchers design experiments to investigate Borrerine's bioactivity while minimizing bias?

Adopt double-blind randomized trials for in vitro/in vivo studies. Use positive and negative controls, and pre-register hypotheses to avoid post hoc data manipulation. Follow FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to align objectives with methodological rigor .

Q. What methodologies are recommended for resolving contradictory data in Borrerine's pharmacological studies?

Conduct systematic reviews (Cochrane guidelines) to aggregate evidence. Perform meta-analyses on dose-response relationships, and use sensitivity analyses to identify confounding variables (e.g., solvent effects in assays). Transparently report conflicting datasets and apply triangulation with orthogonal assays (e.g., binding vs. functional studies) .

Q. How can computational models be integrated with experimental data to predict Borrerine's chemical behavior?

Combine density functional theory (DFT) calculations for electronic structure analysis with molecular dynamics simulations to study solvation effects. Validate predictions experimentally (e.g., comparing calculated vs. observed NMR chemical shifts). Cite computational software versions and force fields to ensure reproducibility .

What frameworks (e.g., PICO, FINER) are suitable for formulating research questions on Borrerine's mechanisms of action?

Use PICO (Population, Intervention, Comparison, Outcome) to structure hypotheses: e.g., "In in vitro models (P), does Borrerine (I) inhibit enzyme X more effectively than standard inhibitor Y (C), as measured by IC₅₀ values (O)?" Apply FINER to assess feasibility and novelty .

Q. How can systematic reviews be structured to synthesize existing evidence on Borrerine's therapeutic potential?

Follow PRISMA guidelines: define inclusion/exclusion criteria, search multiple databases (PubMed, Scopus), and assess study quality via tools like ROBINS-I. Highlight gaps (e.g., lack of long-term toxicity data) and propose future directions .

Q. What strategies should be employed to validate Borrerine's target interactions in complex biological systems?

Use CRISPR-based knockout models to confirm target specificity. Combine surface plasmon resonance (SPR) for binding affinity with cellular thermal shift assays (CETSA) to verify target engagement in live cells. Replicate findings across independent labs to address reproducibility crises .

Q. How should researchers document experimental procedures to ensure transparency and reproducibility?

Adhere to the Beilstein Journal’s guidelines: report synthetic steps with exact quantities, instrument settings, and failure cases. Archive raw data (spectra, chromatograms) in open-access repositories. Disclose conflicts of interest and funding sources to maintain integrity .

Methodological Tables

Research Stage Key Tools/Methods Validation Criteria
SynthesisNMR, HRMS, HPLC≥95% purity, spectral match to literature
Bioactivity ScreeningHigh-throughput assays, IC₅₀Dose-response curves, Z’-factor >0.5
Computational ModelingDFT, molecular dockingRMSD <2.0 Å vs. crystallographic data
Systematic ReviewPRISMA checklist, meta-analysisI² <50% for low heterogeneity

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.